AChE Inhibition vs. Berberine
In a direct head-to-head comparison under identical assay conditions, phellodendrine demonstrated significantly weaker acetylcholinesterase inhibitory activity compared to its structural analog berberine, with an IC50 of 36.51 μM versus 0.44 μM for berberine [1]. This 83-fold potency difference establishes that phellodendrine chloride is not a suitable substitute for berberine in AChE-targeted research applications and should be selected only when lower AChE inhibitory potency is experimentally desirable or when a comparator compound with weak AChE activity is required [1].
| Evidence Dimension | Acetylcholinesterase (AChE) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 36.51 μM |
| Comparator Or Baseline | Berberine, IC50 = 0.44 μM |
| Quantified Difference | Berberine is 83-fold more potent; phellodendrine has ~83× weaker AChE inhibition |
| Conditions | In vitro AChE activity assay; dose-dependent inhibition; P. chinense-derived compounds |
Why This Matters
This quantitative potency differential enables researchers to select the appropriate compound based on required AChE inhibition strength—berberine for potent inhibition studies, phellodendrine chloride for applications requiring minimal AChE interference or as a weak-inhibitor control.
- [1] Kim Y, Lim HS, Kim Y, Lee J, Kim BY, Jeong SJ. Phytochemical Quantification and the In Vitro Acetylcholinesterase Inhibitory Activity of Phellodendron chinense and Its Components. Molecules. 2017;22(6):925. View Source
